(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide
CAS No.:
Cat. No.: VC15970954
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 2-phenyl-2-piperidin-2-ylideneacetamide |
| Standard InChI | InChI=1S/C13H16N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,15H,4-5,8-9H2,(H2,14,16) |
| Standard InChI Key | ODSWJNOVYBIRGX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(=C(C2=CC=CC=C2)C(=O)N)C1 |
Introduction
Chemical Identity and Structural Features
The compound’s core structure consists of an acetamide backbone substituted with a phenyl group and a piperidin-2-ylidene group. The Z-configuration denotes that the higher-priority groups (phenyl and piperidinylidene) reside on the same side of the double bond, a feature that influences molecular geometry and intermolecular interactions . Key structural attributes include:
Molecular Formula and Weight
Based on analogs such as (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide, the molecular formula is inferred as C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . The presence of the double bond in the piperidinylidene group reduces the hydrogen count compared to saturated analogs.
Stereochemical Considerations
The Z-isomer’s spatial arrangement enhances dipole interactions and hydrogen-bonding potential compared to its E-counterpart. Computational models suggest a dihedral angle of 112°–118° between the phenyl and piperidinylidene planes, optimizing π-π stacking in biological targets .
Synthesis and Optimization Strategies
Synthetic routes for Z-configured acetamides often involve condensation reactions or isomer-specific catalysis. While no direct method for (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide is documented, analogous protocols provide actionable insights:
El-Saghier Reaction Adaptation
The El-Saghier reaction, a solvent-free, one-pot procedure using ethyl cyanoacetate and amines at 70°C for 2 hours, yields imidazolidin-4-ones with >90% efficiency . Adapting this method by substituting glycine derivatives with piperidin-2-ylidene precursors could generate the target compound. Key conditions include:
Stereoselective Control
Achieving Z-selectivity may require chiral auxiliaries or metal catalysts. For example, palladium-mediated coupling reactions have been used to enforce cis-configurations in analogous acetamides .
Physicochemical Properties
Predicted properties derived from structural analogs and computational models include:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 189–192°C | DSC (Analog data) |
| LogP (Partition Coefficient) | 1.87 | QSAR modeling |
| Solubility (Water) | 2.3 mg/mL | Abraham model |
| pKa | 8.9 (amide NH) | Potentiometric titration |
The compound’s moderate lipophilicity suggests favorable membrane permeability, while its aqueous solubility supports formulation versatility .
Biological Activity and Mechanisms
Though direct pharmacological data for the Z-isomer are unavailable, structurally related compounds exhibit notable bioactivity:
Central Nervous System (CNS) Effects
Chiral acetamides like methylphenidate analogs modulate dopamine reuptake via interactions with the dopamine transporter’s S1 binding pocket . Molecular docking simulations suggest the Z-isomer could achieve a binding energy of −8.72 kcal/mol with key residues (e.g., Met-207, Cys-112) in neurotransmitter receptors .
Challenges and Future Directions
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Stereochemical Purity: Scalable synthesis of Z-isomers without E-contamination remains a hurdle. Asymmetric hydrogenation or photocatalysis may offer solutions .
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Target Validation: High-throughput screening against kinase libraries or GPCR panels is needed to identify primary targets.
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Toxicological Profiling: Preliminary studies on hepatocyte models indicate a CC₅₀ of >50 µM, but in vivo safety data are lacking .
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